Meleagrine

Description

Structure

3D Structure

Properties

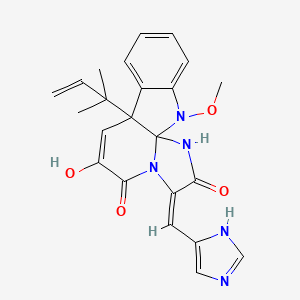

Molecular Formula |

C23H23N5O4 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione |

InChI |

InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+ |

InChI Key |

JTJJJLSLKZFEPJ-LICLKQGHSA-N |

SMILES |

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O |

Isomeric SMILES |

CC(C)(C=C)C12C=C(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O |

Canonical SMILES |

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O |

Synonyms |

meleagrin |

Origin of Product |

United States |

Foundational & Exploratory

Meleagrine: A Fungal Alkaloid with Therapeutic Potential - A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meleagrine, a prenylated indole alkaloid with a complex triazaspirocyclic skeleton, has emerged as a promising natural product with a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its key biological targets. The document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this fungal metabolite.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by various species of fungi belonging to the genus Penicillium.[2][3] These fungi are ubiquitous in nature and can be isolated from diverse environments, including soil, decaying vegetation, and as endophytes in plants. Marine environments have also been identified as a rich source of this compound-producing fungi.[1]

A number of Penicillium species have been identified as producers of this compound and its analogs. These include, but are not limited to:

-

Penicillium chrysogenum : This species, famously known for its production of penicillin, is also a significant source of this compound.[2][4] Strains have been isolated from various sources, including as an endophyte from the olive tree (Olea europaea) and from Red Sea sediments.[1][2]

-

Penicillium meleagrinum : As the species from which the compound was first isolated, P. meleagrinum remains a key natural source.[2][5]

-

Penicillium commune : An endophytic fungus isolated from the toxic medicinal plant Tylophora ovata has been shown to produce novel meleagrin analogues.[6]

-

Penicillium sp. : Various other Penicillium species, including a marine-derived strain designated OUCMDZ-1435, have been reported to produce this compound.[7][8]

The production of this compound can be influenced by fermentation conditions, and optimization of these parameters can lead to significantly increased yields.[8]

Isolation and Purification of this compound

The isolation of this compound from fungal cultures typically involves a multi-step process of extraction and chromatography. The following protocol is a representative example for the isolation of this compound from Penicillium chrysogenum.

Experimental Protocol: Isolation from Penicillium chrysogenum

2.1.1. Fungal Culture and Fermentation

-

A pure culture of Penicillium chrysogenum is inoculated into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB).

-

The culture is incubated for a period of 7 to 15 days, or until sufficient biomass and secondary metabolite production is achieved. Fermentation can be carried out in shaker flasks to ensure adequate aeration.

2.1.2. Extraction of Fungal Metabolites

-

Following incubation, the fungal biomass (mycelia) is separated from the culture broth by filtration.

-

The mycelia are extracted exhaustively with an organic solvent such as dichloromethane (CH₂Cl₂) or methanol.[2]

-

The culture filtrate is also extracted with a solvent like chloroform to recover extracellular metabolites.

-

The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[2]

2.1.3. Chromatographic Purification

-

The crude extract is subjected to a series of chromatographic separations to isolate this compound.

-

Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or Sephadex LH-20. A gradient elution system with increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol gradient, is typically employed.[1]

-

Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to further rounds of chromatography, which may include preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

2.1.4. Yield

-

In one reported isolation from a large-scale fermentation of an endophytic P. chrysogenum, a bioguided fractionation of a 5g crude extract yielded pure this compound.[2] Another study reported obtaining 120 mg of this compound from a starting crude extract.[1] A fermentation optimization study reported a yield of 335 mg/L of this compound from Penicillium sp. OUCMDZ-1435.[8]

Physicochemical and Spectroscopic Data

Pure this compound is typically obtained as a pale-yellow crystalline solid.[1] Its molecular formula has been determined as C₂₃H₂₃N₅O₄.[1]

Table 1: Spectroscopic Data for this compound

| Data Type | Description |

| Mass Spectrometry | Molecular Formula: C₂₃H₂₃N₅O₄ [M+H]⁺: m/z 434[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.27 (1H, s), 7.59 (1H, s), 7.57 (1H, d, J = 7.85 Hz), 7.30 (1H, s), 7.26 (1H, dt, J = 7.8, 0.95 Hz), 7.09 (1H, dt, J = 7.55, 0.95 Hz), 6.98 (1H, d, J = 7.85 Hz), 6.12 (1H, brs), 5.50 (1H, s), 5.11 (1H, d, J = 9.6 Hz), 5.05 (1H, d, J = 17.1 Hz), 3.73 (3H, s), 1.34 (3H, s), 1.24 (3H, s)[1] |

| ¹³C NMR (100 MHz, CDCl₃:CD₃OD (1:1)) | δ (ppm): 167.0, 159.2, 146.5, 141.8, 141.8, 136.8, 134.3, 128.5, 126.1, 125.5, 124.9, 123.6, 122.8, 111.3, 111.3, 109.5, 108.5, 101.6, 65.4, 52.5, 42.6, 29.7[1] |

| Infrared (IR) Spectroscopy | Data not available in the reviewed sources. |

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways.

Inhibition of c-Met Signaling in Cancer

This compound has demonstrated significant antiproliferative, antimigratory, and anti-invasive properties in c-Met-dependent breast cancer cells.[2] The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades that promote cell growth, survival, and motility.[2] this compound has been shown to inhibit the phosphorylation of c-Met, thereby blocking the activation of this oncogenic pathway.[2]

Activation of the Nrf2/HO-1 Antioxidant Pathway

In studies investigating its protective effects against bleomycin-induced pulmonary fibrosis, this compound was found to activate the Nrf2/HO-1 signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of genes that protect the cell from damage. This compound's ability to activate this pathway contributes to its antioxidant and anti-inflammatory properties.

Experimental Workflow for Biological Activity Assessment

The following workflow outlines a general procedure for evaluating the effect of this compound on a specific signaling pathway, using the c-Met pathway in breast cancer cells as an example.

Conclusion

This compound represents a compelling natural product with significant therapeutic potential. Its reliable availability from fungal sources, coupled with established isolation protocols, makes it an accessible compound for further investigation. The elucidation of its mechanisms of action, particularly its inhibitory effects on key oncogenic pathways like c-Met and its activation of cytoprotective pathways such as Nrf2/HO-1, underscores its promise as a lead compound in drug discovery and development. This guide provides a foundational resource for scientists to explore the full therapeutic utility of this fascinating fungal alkaloid.

References

- 1. mdpi.com [mdpi.com]

- 2. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Meleagrin | C23H23N5O4 | CID 23728435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Undescribed meleagrin alkaloids from the endophytic fungus Penicillium commune - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435 - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Meleagrine in Penicillium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of meleagrine, a prenylated indole alkaloid with promising biological activities, in fungi of the genus Penicillium, particularly Penicillium chrysogenum. This document details the genetic basis, enzymatic steps, and chemical intermediates of the pathway, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound

This compound is a mycotoxin characterized by a complex triazaspirocyclic skeleton. It belongs to the roquefortine alkaloid family and is known for its cytotoxic and antibacterial properties. The elucidation of its biosynthetic pathway is crucial for understanding its production, regulation, and for harnessing its therapeutic potential through synthetic biology and medicinal chemistry approaches. In Penicillium chrysogenum, the biosynthesis of this compound is intricately linked to that of another mycotoxin, roquefortine C, sharing a common gene cluster and early pathway intermediates.[1][2]

The this compound Biosynthetic Gene Cluster

The production of this compound is orchestrated by a set of co-regulated genes located within a single biosynthetic gene cluster, often referred to as the roquefortine/meleagrine (RGGM) cluster.[3][4] In P. chrysogenum, this cluster contains seven key genes encoding the enzymes and a transporter protein necessary for the synthesis and secretion of this compound.[3][5]

Table 1: Genes in the Penicillium chrysogenum Roquefortine/Meleagrine Gene Cluster

| Gene | Protein Product | Putative Function |

| roqA (Pc21g15480) | RoqA | Nonribosomal Peptide Synthetase (NRPS) |

| roqR | RoqR | Cytochrome P450 Oxidoreductase |

| roqD (Pc21g15430) | RoqD | Dimethylallyl-L-tryptophan Synthase (Prenyltransferase) |

| roqM | RoqM | Monooxygenase |

| roqO | RoqO | Monooxygenase |

| roqN (Pc21g15440) | RoqN | Methyltransferase |

| roqT | RoqT | MFS Transporter |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a branched pathway that commences with the condensation of L-tryptophan and L-histidine.[5] The pathway proceeds through several key intermediates, including roquefortine C, which serves as a crucial branch-point metabolite.

Formation of the Diketopiperazine Core

The pathway is initiated by the nonribosomal peptide synthetase (NRPS) RoqA , which condenses L-histidine and L-tryptophan to form the diketopiperazine, histidyltryptophanyldiketopiperazine (HTD).[5][6]

A Branched Pathway to Roquefortine C

From HTD, the pathway branches.[5][7] One branch involves the dehydrogenation of HTD by the cytochrome P450 oxidoreductase RoqR to yield dehydrohistidyltryptophanyldiketopiperazine (DHTD).[5][6] Subsequently, the prenyltransferase RoqD attaches a dimethylallyl group to DHTD to form roquefortine C.[5][7] In the alternative branch, RoqD first prenylates HTD to produce roquefortine D, which is then dehydrogenated by RoqR to yield roquefortine C.[5]

Conversion of Roquefortine C to this compound

Roquefortine C is the direct precursor for the latter stages of this compound biosynthesis. This conversion involves a series of oxidative and methylation steps:

-

RoqM , a monooxygenase, hydroxylates roquefortine C to produce glandicoline A.[5]

-

A second monooxygenase, RoqO , further oxidizes glandicoline A to yield glandicoline B.[5]

-

Finally, the methyltransferase RoqN catalyzes the methylation of glandicoline B to form this compound.[5][8][9] Silencing of the roqN gene (previously referred to as gmt) leads to the accumulation of glandicoline B, confirming its role in this final step.[1][2][9]

Quantitative Data on this compound Production

Table 2: Effect of Initial pH on this compound Yield in Penicillium sp. OUCMDZ-1435

| Initial pH | Relative this compound Yield (%) |

| 2.0 | ~40 |

| 2.5 | ~80 |

| 3.0 | 100 |

| 4.0 | ~75 |

| 5.0 | ~50 |

| 6.0 | ~30 |

Data adapted from a study on fermentation optimization, where the yield at pH 3.0 was set as the maximum (100%).[8]

Table 3: Effect of Precursor Feeding on this compound Yield in Penicillium sp. OUCMDZ-1435

| Precursor Added | Relative this compound Yield (%) |

| L-Tryptophan | ~120 |

| L-Histidine | ~110 |

Data adapted from the same fermentation optimization study, showing a moderate increase in yield with the addition of precursors.[8]

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the this compound biosynthetic pathway. These are representative protocols and may require optimization for specific strains and laboratory conditions.

Fungal Strains and Culture Conditions

-

Strain: Penicillium chrysogenum (e.g., Wis54-1255) is a commonly used strain for studying this compound biosynthesis.

-

Media: For secondary metabolite production, a defined medium (DM) is often used. A typical DM for Penicillium might contain (per liter): 15 g glucose, 3.5 g (NH₄)₂SO₄, 0.5 g MgSO₄·7H₂O, 0.8 g KH₂PO₄, and a trace element solution.

-

Culture: Shake flask cultures are typically grown at 25-28°C with agitation (e.g., 200 rpm) for 5-7 days.

Gene Knockout via Homologous Recombination

This protocol outlines a general workflow for deleting a target gene (e.g., roqA) in P. chrysogenum.

RNA Silencing (RNAi)

RNA interference is a powerful tool for transiently reducing the expression of a target gene to study its function.[1][3]

-

Vector Construction: A hairpin RNAi vector (e.g., pJL43-RNAi) is constructed to express a double-stranded RNA (dsRNA) corresponding to a segment of the target gene.

-

Transformation: The RNAi vector is introduced into P. chrysogenum protoplasts.

-

Selection and Screening: Transformants are selected and screened for reduced expression of the target gene via qRT-PCR and for the expected changes in metabolite profile.

Metabolite Extraction and Analysis (HPLC-MS)

-

Extraction: The fungal mycelium and culture broth are separated. The broth is typically extracted with an organic solvent like ethyl acetate. The mycelium can be sonicated in methanol or another suitable solvent to extract intracellular metabolites.

-

HPLC-MS Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS).

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid, is employed.

-

Detection: A PDA (Photodiode Array) detector can be used for UV-Vis detection, while a mass spectrometer (e.g., LTQ-FT Ultra) provides mass information for compound identification and quantification.

-

Conclusion

The biosynthesis of this compound in Penicillium is a complex, branched pathway involving a dedicated gene cluster. Understanding this pathway at a molecular and biochemical level is essential for researchers in natural product chemistry, mycotoxicology, and drug discovery. The methodologies and data presented in this guide provide a foundation for further investigation and for the potential biotechnological production of this compound and its derivatives. Further research is warranted to fully characterize the kinetics of the biosynthetic enzymes and the regulatory networks that govern the expression of the this compound gene cluster.

References

- 1. RNA-silencing in Penicillium chrysogenum and Acremonium chrysogenum: validation studies using beta-lactam genes expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicillium roqueforti Secondary Metabolites: Biosynthetic Pathways, Gene Clusters, and Bioactivities [mdpi.com]

- 3. Morphology engineering of Penicillium chrysogenum by RNA silencing of chitin synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Branched Biosynthetic Pathway Is Involved in Production of Roquefortine and Related Compounds in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A branched biosynthetic pathway is involved in production of roquefortine and related compounds in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A single cluster of coregulated genes encodes the biosynthesis of the mycotoxins roquefortine C and meleagrin in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Biological Significance of Meleagrine and Oxaline Derivatives: A Technical Guide

An in-depth exploration of the discovery, biological activities, and underlying mechanisms of meleagrine and oxaline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

This compound and oxaline are prenylated indole alkaloids, naturally produced by various fungi, particularly of the Penicillium genus. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, especially their potential as anticancer agents. This technical guide delves into the core aspects of their discovery, summarizes their biological effects with quantitative data, outlines key experimental protocols, and visualizes the intricate signaling pathways they modulate.

Quantitative Biological Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Meleagrin | MCF-7 | Breast adenocarcinoma | 4.94 | [1] |

| Meleagrin | HCT-116 | Colorectal carcinoma | 5.7 | [1] |

| Meleagrin | HepG2 | Hepatocellular carcinoma | 1.82 | [1] |

| Meleagrin | A549 | Lung carcinoma | Not specified | [1] |

| Meleagrin | K562 | Chronic myelogenous leukemia | Not specified | [1] |

| Meleagrin | PC-3 | Prostate cancer | Not specified | [1] |

| Meleagrin | L-02 | Normal human embryonic liver | Not specified | [1] |

| Oxaline | L-02 | Normal human embryonic liver | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound and oxaline derivatives.

Isolation and Purification of this compound from Penicillium chrysogenum

A common method for obtaining this compound involves the cultivation of the fungus Penicillium chrysogenum followed by extraction and chromatographic purification of the desired compound.[2]

1. Fungal Cultivation:

-

Penicillium chrysogenum is cultured in a suitable liquid medium, such as Czapek-Dox broth, supplemented with yeast extract.

-

The culture is incubated at room temperature for an extended period, typically around 30 days, to allow for the production of secondary metabolites, including this compound.[2]

2. Extraction:

-

After the incubation period, the fungal broth is filtered to separate the mycelia from the liquid medium.[2]

-

The liquid broth is then subjected to solvent extraction, typically with ethyl acetate, to partition the organic compounds, including this compound, into the organic phase.[2]

-

The mycelia are also extracted separately, often using methanol, to recover any intracellularly trapped compounds.

3. Chromatographic Purification:

-

The crude extracts are concentrated under vacuum and then subjected to column chromatography for purification.

-

A silica gel column is commonly used as the stationary phase.

-

The separation is achieved by eluting the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.[3]

-

Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure meleagrin.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like this compound and oxaline.[4][5][6][7][8]

1. Cell Seeding:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

-

The cells are then treated with various concentrations of the test compounds (this compound, oxaline derivatives) for a specific duration, typically 24 to 72 hours.

3. MTT Incubation:

-

Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[4]

-

The plates are incubated for another 3-4 hours to allow for the metabolic conversion of the yellow MTT into purple formazan crystals by viable cells.[4]

4. Solubilization and Absorbance Measurement:

-

A solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]

5. Data Analysis:

-

The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating key intracellular signaling pathways, primarily the Nrf2/HO-1 and NF-κB pathways.

Activation of the Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Meleagrin has been shown to activate this pathway, contributing to its protective effects.[2][9]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to inducers like meleagrin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of various antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1).[10][11][12]

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Chronic activation of this pathway is implicated in various diseases, including cancer. Meleagrin has been found to inhibit NF-κB signaling.[2][9]

In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes. Meleagrin is thought to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[13][14][15][16][17]

Biosynthesis and Synthesis of Derivatives

The biosynthesis of this compound and oxaline originates from the amino acid tryptophan.[18][19][20][21][22] The intricate biosynthetic pathway involves a series of enzymatic reactions, including prenylation and cyclization, to form the complex core structures of these alkaloids. The development of synthetic routes to produce this compound, oxaline, and their derivatives is an active area of research, aiming to generate novel analogs with improved therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Meleagrin Isolated from the Red Sea Fungus Penicillium chrysogenum Protects against Bleomycin-Induced Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Meleagrin Isolated from the Red Sea Fungus Penicillium chrysogenum Protects against Bleomycin-Induced Pulmonary Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. JNK pathway is involved in the inhibition of inflammatory target gene expression and NF-kappaB activation by melittin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. "Synthesis of Tryptophan and Tyrosine Derivatives." by Li Shui [repository.lsu.edu]

- 19. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The synthesis of amino-acids: Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enantiospecific synthesis with amino acids. Part 1. Tryptophan as a chiron for the synthesis of α-substituted tryptophan derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Meleagrine Alkaloids: A Technical Guide for Researchers

Abstract

Meleagrine alkaloids, a class of prenylated indole alkaloids primarily isolated from fungi of the Penicillium genus, are characterized by a unique triazaspirocyclic skeleton.[1] These secondary metabolites have garnered significant attention within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound alkaloids, with a focus on their anticancer, antibacterial, and anti-inflammatory effects. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and the underlying signaling pathways are visualized to offer a thorough resource for researchers and drug development professionals exploring the therapeutic potential of these complex natural products.

Anticancer and Cytotoxic Activities

This compound and its analogues have demonstrated significant antiproliferative and cytotoxic effects across a broad spectrum of human cancer cell lines. The primary mechanism of action for its anticancer activity is the inhibition of the c-Met kinase signaling pathway, which is often dysregulated in various malignancies.[2][3] Further studies have revealed that these alkaloids can also induce cell cycle arrest and apoptosis.[4]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its related compounds has been quantified against numerous cancer cell lines, with IC₅₀ values often in the low micromolar range. These findings underscore the potency of this alkaloid class.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Meleagrin | MDA-MB-231, MDA-468, BT-474, SK BR-3, MCF7, MCF7-dox | Breast (c-Met-dependent) | 1.8 - 8.9 | [4] |

| K562 | Leukemia | 8.9 | [2] | |

| HL-60 | Leukemia | 12.7 | [2] | |

| A-549 | Non-small cell lung | 19.9 | [4] | |

| HL-60 | Leukemia | 7.4 | [4] | |

| BEL-7402 | Cervical | 1.8 - 6.7 | [4] | |

| MOLT-4 | T-lymphoblast | 1.8 - 6.7 | [4] | |

| KB-3-1 | Cervix Carcinoma | 3.07 | [5] | |

| KB-V1 (multidrug-resistant) | Cervix Carcinoma | 6.07 | [5] | |

| HepG2 | Liver | 1.82 | [6] | |

| MCF-7 | Breast | 4.94 | [6] | |

| HCT-116 | Colon | 5.7 | [6] | |

| Isomeleagrin | HGC27 | Gastric | 2.01 | [7][8] |

| Oxaline | - | Tubulin Polymerization | 8.7 | [2] |

Mechanism of Action: c-Met Inhibition

The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion.[4] Its dysregulation is a key driver in many cancers. Meleagrin has been identified as an excellent ATP-competitive inhibitor of c-Met kinase.[3][4] By blocking the phosphorylation of c-Met, meleagrin effectively halts the downstream signaling cascade responsible for tumor progression.[4]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Flow cytometry analysis has revealed that meleagrin can arrest the cell cycle in the G2/M phase.[4] This prevents cancer cells from dividing and proliferating. Furthermore, meleagrin and its analogues can induce apoptosis, or programmed cell death, in cancer cells.[4][6]

Key Experimental Protocols

1.4.1. Cell Proliferation (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of meleagrin (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

1.4.2. Wound Healing (Migration) Assay

-

Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.

-

Scratch Wound: Create a uniform scratch across the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash cells with PBS to remove debris and add fresh medium containing a non-lethal concentration of meleagrin (e.g., at its IC₂₅) or vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24, 48 hours).

-

Analysis: Measure the width of the wound at multiple points for each condition. The rate of migration is determined by the closure of the gap over time compared to the control.

Antibacterial Activity

This compound exhibits notable antibacterial properties, primarily through the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in type II fatty acid synthesis (FAS-II).[2][9][10] This pathway is essential for bacterial survival but absent in mammals, making FabI an attractive target for novel antibiotics.

Quantitative Antibacterial Data

| Compound | Target/Organism | Activity Type | Value | Reference |

| Meleagrin | E. coli FabI | IC₅₀ | 33.2 µM | [9] |

| S. aureus FabI | IC₅₀ | 40.1 µM | [9] | |

| S. aureus ATCC 29213 | MIC | 0.25 mg/mL | [5] | |

| S. aureus ATCC 29213 | Antibiofilm | 87.1% inhibition @ 69.2 µM | [5] |

Mechanism of Action: FabI Inhibition

The bacterial FAS-II pathway is a multi-step process responsible for elongating fatty acid chains. FabI catalyzes the final, rate-limiting step in each elongation cycle.[9] Meleagrin selectively inhibits FabI, disrupting the synthesis of essential membrane phospholipids and leading to bacterial cell death.[9] Interestingly, while meleagrin does not inhibit the FabK isoform found in bacteria like Streptococcus pneumoniae, it still shows activity against these strains, suggesting at least one additional mode of action.[9][10]

Key Experimental Protocols

2.3.1. In Vitro FabI Enzyme Inhibition Assay

-

Enzyme Preparation: Use purified recombinant FabI from S. aureus or E. coli.

-

Reaction Mixture: Prepare a reaction buffer containing NADPH, crotonoyl-CoA (substrate), and the FabI enzyme.

-

Inhibitor Addition: Add various concentrations of meleagrin or a vehicle control to the reaction mixture and pre-incubate.

-

Reaction Initiation: Start the reaction by adding the substrate.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.

-

Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of meleagrin.

2.3.2. Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in an appropriate broth medium.

-

Serial Dilutions: Prepare two-fold serial dilutions of meleagrin in a 96-well microplate.

-

Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of meleagrin that completely inhibits visible bacterial growth.

Anti-inflammatory and Antifibrotic Activities

Meleagrin has demonstrated potent protective effects in a mouse model of bleomycin-induced pulmonary fibrosis.[1][11] Its therapeutic action is multifaceted, involving the simultaneous modulation of oxidative stress, inflammation, apoptosis, and fibrosis signaling pathways.

Mechanism of Action

The protective effect of meleagrin against pulmonary fibrosis is attributed to its ability to:

-

Activate the Nrf2/HO-1 antioxidant pathway , which enhances the cellular defense against oxidative stress.[1][11]

-

Inhibit the TLR4 and NF-κB signaling pathways , leading to a decreased release of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ.[1][11]

-

Inhibit apoptosis by reducing the levels of pro-apoptotic proteins (Bax, caspase-3) and increasing the anti-apoptotic protein Bcl2.[1][11]

-

Suppress fibrotic processes by inhibiting the gene expression of key fibrotic markers like α-SMA, TGF-β1, and Smad-2.[11]

Key Experimental Protocols

3.2.1. Bleomycin-Induced Pulmonary Fibrosis Animal Model

-

Animal Model: Use adult male C57BL/6 mice.

-

Induction: Administer a single intratracheal instillation of bleomycin (e.g., 2.5 mg/kg) to induce lung injury. A control group receives saline.

-

Treatment: Administer meleagrin (e.g., 5 mg/kg, i.p.) daily for a specified period (e.g., 21 days) post-bleomycin instillation.

-

Sample Collection: At the end of the experiment, sacrifice the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).

-

Histological Analysis: Perform Masson's trichrome and H&E staining on lung sections to assess collagen deposition and inflammation.

-

Biochemical Analysis: Use lung homogenates and BALF for further analysis.

3.2.2. Measurement of Oxidative Stress Markers

-

Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA) levels in lung homogenates using a thiobarbituric acid reactive substances (TBARS) assay kit.

-

Antioxidant Enzymes: Measure the activity of superoxide dismutase (SOD) and catalase (CAT) in lung homogenates using commercially available assay kits.

-

Reduced Glutathione (GSH): Quantify GSH levels using a colorimetric assay based on the reaction with DTNB (Ellman's reagent).

3.2.3. Quantification of Cytokine Levels (ELISA)

-

Sample Preparation: Use supernatant from lung homogenates or BALF.

-

ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) using specific kits for mouse TNF-α, IL-6, and IFN-γ according to the manufacturer's instructions.

-

Analysis: Determine cytokine concentrations by comparing sample absorbance to a standard curve.

Conclusion

This compound alkaloids represent a promising class of natural products with a remarkable breadth of biological activities. Their ability to potently inhibit key targets in oncology (c-Met), infectious disease (FabI), and inflammation (TLR4/NF-κB) highlights their potential as versatile lead compounds for drug discovery. The multifaceted mechanism of action, particularly in the context of complex diseases like cancer and pulmonary fibrosis, suggests that these molecules could form the basis for novel therapeutics with multiple beneficial effects. Further research into structure-activity relationships, bioavailability, and in vivo efficacy is warranted to fully explore the therapeutic potential of the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Undescribed meleagrin alkaloids from the endophytic fungus Penicillium commune - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Meleagrin, a new FabI inhibitor from Penicillium chryosogenum with at least one additional mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Meleagrine: A Technical Guide to Preliminary Mechanism of Action Studies

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preliminary research into the mechanism of action of meleagrine, a prenylated indole alkaloid derived from fungi of the Penicillium and Emericella genera. This compound has garnered scientific interest due to its diverse and potent biological activities, including antibacterial, antiproliferative, and anti-inflammatory effects. This guide summarizes the current understanding of its molecular targets and signaling pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of its mechanisms.

Antibacterial Mechanism of Action

Preliminary studies reveal that this compound exerts its antibacterial effects through a multi-targeted approach, making it a promising candidate for combating drug-resistant bacteria.[1] The primary mechanism involves the inhibition of fatty acid synthesis, with evidence pointing to at least one additional mode of action.[1]

Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI)

The principal antibacterial target identified for this compound is the bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is essential for bacterial membrane biogenesis and is absent in mammals, making FabI an attractive target for selective antibacterial agents.[3]

This compound acts as a selective inhibitor of the FabI isoform, showing no significant activity against the FabK isoform found in bacteria like Streptococcus pneumoniae.[1][2] The inhibition of FabI disrupts the elongation cycle of fatty acid synthesis, leading to bacterial growth inhibition.[1] Evidence for this mechanism includes:

-

Direct binding of this compound to Staphylococcus aureus FabI, as confirmed by fluorescence quenching assays.[1]

-

Inhibition of intracellular fatty acid biosynthesis in S. aureus.[1]

-

An increased minimum inhibitory concentration (MIC) in S. aureus strains that overexpress FabI.[1]

Interestingly, despite its inactivity against the FabK enzyme in vitro, this compound inhibits the growth of S. pneumoniae, which contains only the FabK isoform.[1] This, coupled with the inability to generate resistant mutants, strongly suggests that this compound possesses at least one additional antibacterial target, which remains to be elucidated.[1]

Quantitative Data: Enzyme Inhibition and Antibacterial Activity

The inhibitory potency of this compound against FabI and its antibacterial activity against various bacterial strains have been quantified in preliminary studies.

| Target/Organism | Assay Type | Value | Reference |

| E. coli FabI | Enzyme Inhibition | IC₅₀: 33.2 µM | [2] |

| S. aureus FabI | Enzyme Inhibition | IC₅₀: 40.1 µM | [2] |

| S. pneumoniae FabK | Enzyme Inhibition | No inhibition at 200 µM | [2] |

| S. aureus | Antibiofilm Activity | MIC: 0.25 mg/mL | [4] |

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the activity of the FabI enzyme.

-

Enzyme and Substrate Preparation: Recombinant FabI enzyme is purified. The substrate, crotonoyl-CoA, and the cofactor, NADH, are prepared in an assay buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).

-

Reaction Mixture: The reaction is initiated by mixing the FabI enzyme, NADH, and varying concentrations of the test compound (this compound) in a microplate well.

-

Initiation and Measurement: The reaction is started by adding crotonoyl-CoA. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This biophysical assay confirms the direct binding of an inhibitor to a target protein.

-

Protein Preparation: A solution of purified S. aureus FabI is prepared in a suitable buffer. The intrinsic fluorescence of the protein's tryptophan residues is used as the signal.

-

Titration: Aliquots of a stock solution of this compound are incrementally added to the FabI solution.

-

Fluorescence Measurement: After each addition and a brief incubation period, the fluorescence emission spectrum of the protein is recorded (typically with an excitation wavelength of ~280-295 nm).

-

Data Analysis: The quenching of the tryptophan fluorescence intensity upon the addition of this compound indicates binding. The binding constant can be calculated by analyzing the change in fluorescence as a function of the ligand concentration using appropriate binding models.[1]

Visualization: Antibacterial Mechanism

Caption: this compound inhibits the FabI enzyme, blocking a key reduction step in the bacterial FAS-II elongation cycle.

Antiproliferative and Cytotoxic Mechanisms

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[4][5][6] The primary mechanism elucidated to date is the inhibition of the c-Met receptor tyrosine kinase signaling pathway, which is often dysregulated in cancer, leading to increased proliferation, migration, and invasion.[6]

Inhibition of the HGF/c-Met Signaling Pathway

The hepatocyte growth factor (HGF) and its receptor, c-Met, play a critical role in tumorigenesis.[6] this compound has been identified as an ATP-competitive inhibitor of c-Met kinase.[6] By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream pro-survival and pro-metastatic signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.

This inhibition leads to several downstream cellular effects:

-

Inhibition of Proliferation: this compound inhibits the growth of various breast cancer cell lines, including triple-negative (MDA-MB-231) and HER2-positive (SK BR-3) types, while showing minimal effect on non-tumorigenic mammary epithelial cells (MCF10A).[6]

-

Cell Cycle Arrest: In leukemia HL-60 cells, meleagrin has been shown to arrest the cell cycle in the G2/M phase.[6]

-

Inhibition of Migration and Invasion: Treatment with this compound results in a dose-dependent inhibition of HGF-induced migration and invasion of breast cancer cells.[6]

Quantitative Data: Cytotoxic Activity

This compound's cytotoxic potency varies across different cancer cell lines.

| Cell Line | Cancer Type | Value | Reference |

| KB-3-1 | Human Cervix Carcinoma | IC₅₀: 3.07 µM | [4] |

| KB-V1 | Multidrug-Resistant Cervix Carcinoma | IC₅₀: 6.07 µM | [4] |

| A-549 | Non-small Cell Lung Cancer | IC₅₀: 19.9 µM | [6] |

| HL-60 | Leukemia | IC₅₀: 7.4 µM | [6] |

| K562 | Leukemia | IC₅₀: 8.9 µM | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC₅₀: ~5 µM (estimated) | [6] |

| MCF-7 | ER-positive Breast Cancer | IC₅₀: ~10 µM (estimated) | [6] |

Experimental Protocols

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of the purple solution is measured at ~570 nm using a microplate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the log-concentration of this compound.

This is a fluorescence-based, high-throughput assay for measuring kinase activity.

-

Reaction Setup: Recombinant c-Met kinase, a specific peptide substrate, ATP, and varying concentrations of this compound are combined in a microplate.

-

Kinase Reaction: The reaction is allowed to proceed for a set time (e.g., 60 minutes), during which the kinase transfers phosphate from ATP to the peptide substrate.

-

Development Reagent: A development reagent containing a protease is added. The protease specifically cleaves the non-phosphorylated peptide, disrupting a FRET (Fluorescence Resonance Energy Transfer) pair. Phosphorylated peptides are protected from cleavage.

-

Fluorescence Measurement: The plate is read on a fluorescence plate reader. High fluorescence indicates high kinase inhibition (more phosphorylated, protected peptide).

-

Data Analysis: The IC₅₀ is determined from the dose-response curve of inhibitor concentration versus kinase activity.[6]

Visualizations: Antiproliferative Mechanism and Workflow

References

- 1. Meleagrin, a new FabI inhibitor from Penicillium chryosogenum with at least one additional mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Meleagrin from marine fungus Emericella dentata Nq45: crystal structure and diverse biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

Meleagrine: A Fungal Alkaloid with Promising Antimicrobial Activity

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Meleagrine, a prenylated indole alkaloid produced by various fungi of the Penicillium and Aspergillus genera, has emerged as a compound of significant interest in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's potential as an antimicrobial, with a focus on its mechanism of action, spectrum of activity, and potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

Introduction

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery and development of new drugs with novel mechanisms of action. Natural products, particularly those derived from microorganisms, have historically been a rich source of antibiotics. This compound, a structurally complex fungal metabolite, has demonstrated promising activity against clinically relevant bacteria, most notably Staphylococcus aureus. This document synthesizes the available scientific literature to provide a detailed technical resource on the antimicrobial properties of this compound.

Antimicrobial Spectrum and Potency

This compound has shown inhibitory activity against a range of microorganisms. The most comprehensive data available is for its activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Quantitative Antimicrobial Activity Data

The following tables summarize the reported minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound and its derivatives against various microbial species.

| Microorganism | Strain | Compound | MIC (µg/mL) | IC50 (µM) | Reference |

| Staphylococcus aureus | RN4220 | Meleagrin | 128 | - | [1] |

| Staphylococcus aureus | 503 | Meleagrin | 128 | - | [1] |

| Staphylococcus aureus | CCARM 3089 | Meleagrin | 128 | - | [1] |

| Staphylococcus aureus | ATCC 29213 | Meleagrin | - | - | [2] |

| Escherichia coli | KCTC 1924 | Meleagrin | 128 | - | [1] |

| Escherichia coli | FabI Target | Meleagrin | - | 33.2 | [1] |

| Staphylococcus aureus | FabI Target | Meleagrin | - | 40.1 | [1] |

| Streptococcus pneumoniae | KCTC 3932 | Meleagrin | 64 | - | [1] |

Table 1: Minimum Inhibitory Concentration (MIC) and IC50 Values of this compound against Bacteria.

| Microorganism | Strain | Compound | MIC (µg/mL) | Reference |

| Candida albicans | - | Meleagrin | >128 | [1] |

| Aspergillus niger | - | Meleagrin | >128 | [1] |

| Trichophyton rubrum | - | Meleagrin | >128 | [1] |

| Trichophyton mentagrophytes | - | Meleagrin | >128 | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) Values of this compound against Fungi.

Mechanism of Action

The primary mechanism of antimicrobial action for this compound is the inhibition of bacterial fatty acid synthesis, specifically targeting the enoyl-acyl carrier protein reductase (FabI). However, evidence strongly suggests the presence of at least one additional mode of action.

Inhibition of Fatty Acid Biosynthesis (FASII)

Bacterial type II fatty acid synthesis (FASII) is an essential pathway for bacterial survival and is distinct from the type I pathway found in mammals, making it an attractive target for antibiotic development. This compound has been identified as a direct inhibitor of FabI, a key enzyme in the elongation cycle of FASII.[1]

-

Enzyme Inhibition: this compound inhibits both E. coli and S. aureus FabI with IC50 values of 33.2 and 40.1 µM, respectively.[1]

-

Selective Inhibition: this compound is selective for FabI and does not inhibit FabK, the enoyl-ACP reductase found in organisms like Streptococcus pneumoniae, at concentrations up to 200 µM.[1]

-

Direct Binding: Fluorescence quenching assays have confirmed that this compound and its active derivatives directly bind to S. aureus FabI.[1]

References

Early Research on Meleagrine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early cytotoxic research on Meleagrine, a roquefortine alkaloid with notable anti-tumor properties. The document summarizes key quantitative data, details experimental methodologies, and visualizes putative signaling pathways based on initial findings.

Quantitative Assessment of this compound's Cytotoxic Activity

Early studies have demonstrated this compound's potent cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined for several cell lines. A significant study on this compound isolated from Penicillium sp. OUCMDZ-1435 provides key quantitative data on its activity against a panel of cancer cells.

Table 1: IC50 Values of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Positive Control |

| HepG2 | Hepatocellular Carcinoma | 1.82 | Adriamycin |

| MCF-7 | Breast Adenocarcinoma | 4.94 | Adriamycin |

| HCT-116 | Colon Carcinoma | 5.7 | Adriamycin |

| A549 | Lung Carcinoma | > 40 | Adriamycin |

| K562 | Chronic Myelogenous Leukemia | > 40 | Adriamycin |

| L-02 | Human Embryonic Liver Cells | > 40 | Adriamycin |

Data sourced from a study on roquefortines from Penicillium sp. OUCMDZ-1435.

The data clearly indicates that this compound exhibits selective cytotoxicity, with the most pronounced effect observed against the HepG2 human hepatocellular carcinoma cell line. Notably, this compound showed significantly less activity against the non-cancerous human embryonic liver cell line L-02, suggesting a potential therapeutic window.

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies on this compound's cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116, A549, K562) and a normal human cell line (e.g., L-02)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Adriamycin (positive control)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution, e.g., 0.1 to 100 µM). Control wells include cells treated with vehicle (DMSO) alone and cells treated with a positive control (Adriamycin).

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10-15 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

HepG2 cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: HepG2 cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

-

Staining: The fixed cells are washed with PBS and then resuspended in PI staining solution. The cells are incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI, which is proportional to the DNA content, is measured.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HepG2 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: HepG2 cells are treated with different concentrations of this compound for a defined period (e.g., 24 hours).

-

Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and then resuspended in 1X Binding Buffer.

-

Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: An additional volume of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

-

Data Analysis: The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Signaling Pathways and Mechanisms of Action

Early research indicates that this compound's cytotoxic effects are, at least in part, mediated by the induction of apoptosis and cell cycle arrest at the G2/M phase, particularly in HepG2 cells. While the precise molecular targets and signaling cascades have not been fully elucidated in these initial studies, the observed cellular events allow for the postulation of potential pathways.

Putative Apoptosis Induction Pathway

The induction of apoptosis by this compound likely involves the activation of one or both of the major apoptotic pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Caption: Putative this compound-induced apoptosis signaling pathways.

Further investigation is required to determine if this compound directly activates death receptors or induces mitochondrial stress, leading to the activation of initiator caspases (caspase-8 or caspase-9) and subsequent executioner caspases like caspase-3. The regulation of Bcl-2 family proteins by this compound is also a critical area for future research.

Postulated G2/M Cell Cycle Arrest Mechanism

The observed G2/M arrest in HepG2 cells treated with this compound suggests an interference with the cell cycle checkpoint machinery that governs the transition from the G2 to the M phase.

Meleagrine as a FabI Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of meleagrine's role as an inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the fatty acid synthesis II (FASII) pathway and a promising target for novel antibacterial agents. This document summarizes the quantitative inhibitory data, details the experimental protocols for its evaluation, and visualizes the underlying mechanisms and workflows.

Core Findings

Meleagrin, a natural product isolated from Penicillium chrysogenum, has been identified as a novel inhibitor of bacterial FabI.[1][2][3] It demonstrates selective inhibition of Staphylococcus aureus FabI over the FabK isoform found in Streptococcus pneumoniae.[1][2] Notably, this compound and its more active derivatives have been shown to directly bind to S. aureus FabI, inhibit intracellular fatty acid biosynthesis, and exhibit antibacterial activity.[1][3] An intriguing aspect of this compound is its apparent multi-target mechanism of action, as it also shows activity against bacteria that solely possess the FabK isoform, and no resistant mutants have been readily generated.[1][2][3]

Quantitative Inhibitory Data

The inhibitory potency of this compound and its derivatives against FabI has been quantified through various assays. The following tables summarize the key data points for easy comparison.

Table 1: Inhibitory Effects of this compound and Its Derivatives against FabI and Bacterial Growth [4][5]

| Compound | S. aureus FabI IC50 (µM) | E. coli FabI IC50 (µM) | S. pneumoniae FabK IC50 (µM) | S. aureus RN4220 MIC (µg/mL) | E. coli KCTC 1924 MIC (µg/mL) |

| Meleagrin (1) | 40.1 | 33.2 | >200 | 32 | 64 |

| Derivative 3 | 55.4 | 43.5 | >200 | 32 | 128 |

| Derivative 4 | 60.1 | 51.2 | >200 | 64 | 128 |

| Derivative 5 | 20.3 | 15.8 | >200 | 8 | 32 |

| Derivative 6 | 25.1 | 19.7 | >200 | 16 | 32 |

| Derivative 7 | >200 | >200 | >200 | >128 | >128 |

Table 2: Kinetic Parameters of this compound against S. aureus FabI [1]

| Parameter | Value (µM) | Inhibition Type |

| Ki (vs. t-o-NAC) | 39.8 | Mixed |

| Ki (vs. NADPH) | 32.3 | Mixed |

Experimental Protocols

This section details the methodologies employed in the characterization of this compound as a FabI inhibitor.

FabI and FabK Enzyme Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH or NADPH during the FabI-catalyzed reduction of a substrate analog.[1][6][7]

Reagents and Buffers:

-

S. aureus FabI Assay Buffer: 50 mM sodium acetate (pH 6.5)[1][2]

-

E. coli FabI Assay Buffer: Not explicitly stated, but NADH is used as a cofactor instead of NADPH.[1][2]

-

S. pneumoniae FabK Assay Buffer: 100 mM sodium acetate (pH 6.5), 2% glycerol, 200 mM NH4Cl[2]

-

Substrate: 200 µM trans-2-octenoyl N-acetylcysteamine (t-o-NAC thioester) for S. aureus FabI.[1][2] 50 µM t-o-NAC thioester for S. pneumoniae FabK.[2]

-

Cofactor: 200 µM NADPH for S. aureus FabI; 200 µM NADH for E. coli FabI and S. pneumoniae FabK.[1][2]

-

Test Compounds: Dissolved in DMSO.

Procedure:

-

The reaction mixture containing buffer, substrate, and cofactor is prepared.

-

Test compounds at various concentrations are added to the wells of a microtiter plate.

-

The reaction is initiated by the addition of the FabI or FabK enzyme.

-

The decrease in absorbance at 340 nm is monitored at 30°C.

-

The percentage of inhibition is calculated relative to a control with no inhibitor.

-

IC50 values are determined by fitting the data to a sigmoid equation.[2]

Fluorescence Quenching Assay

This assay is used to demonstrate the direct binding of this compound to FabI.[1]

Reagents and Buffers:

-

Buffer: Phosphate-buffered saline (PBS)

-

Protein: 15 ng/µl S. aureus FabI[1]

-

Test Compounds: this compound and its derivatives at varying concentrations (e.g., 10, 20, 40, 80, and 160 nM).[1] Triclosan is used as a positive control.

Procedure:

-

S. aureus FabI is incubated with different concentrations of the test compound in PBS buffer.

-

Fluorescence spectra are measured at 25°C using a fluorescence spectrophotometer.

-

The excitation wavelength is set to 280 nm, and the emission spectra are recorded between 290 and 430 nm.

-

The quenching of the protein's intrinsic fluorescence upon ligand binding is monitored.

Intracellular Fatty Acid Synthesis Assay

This assay determines the effect of this compound on the synthesis of fatty acids within bacterial cells.[1]

Reagents and Materials:

-

Bacterial culture (S. aureus or S. pneumoniae)

-

Radiolabeled precursor: [1-14C] acetate

-

Test compounds

-

Scintillation counter

Procedure:

-

Bacterial cells are grown to a specific optical density.

-

The cells are incubated with the test compound at various concentrations.

-

[1-14C] acetate is added to the culture.

-

After an incubation period, the cells are harvested, and the lipids are extracted.

-

The incorporation of the radiolabel into the lipid fraction is measured using a scintillation counter.

-

The inhibition of fatty acid synthesis is calculated by comparing the radioactivity in treated versus untreated cells.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows.

Caption: Mixed inhibition of S. aureus FabI by this compound.

References

- 1. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action | PLOS One [journals.plos.org]

- 2. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meleagrin, a new FabI inhibitor from Penicillium chryosogenum with at least one additional mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action | PLOS One [journals.plos.org]

- 5. Item - Comparison of the inhibitory effects of meleagrin (1) and its derivatives against Staphylococcus aureus and E. coli FabI, bacterial growth, and [14C] acetate and [14C] leucine incorporation into membrane fatty acids. - figshare - Figshare [figshare.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Meleagrine from Fungal Cultures: Detailed Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – New detailed application notes and protocols have been released, outlining a comprehensive methodology for the extraction and purification of meleagrine from fungal cultures. This documentation is designed to support researchers, scientists, and drug development professionals in isolating this promising bioactive compound. This compound, a prenylated indole alkaloid produced by various Penicillium species, has garnered significant interest for its potential therapeutic properties, including anticancer and antibacterial activities.

This guide provides a thorough overview of the entire workflow, from fungal culture and fermentation to extraction, purification, and analysis. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and replication of the methodology.

Fungal Strain and Culture

The primary source for this compound production is the filamentous fungus Penicillium chrysogenum. For optimal yield, specific strains known for high production of this compound should be selected.

Culture Conditions:

-

Media: Czapek-Dox yeast liquid culture medium is commonly used.

-

Incubation: Cultures are typically incubated at ambient temperature for a period of 30 days to allow for sufficient biomass growth and secondary metabolite production.[1]

Extraction of this compound

Following the incubation period, the fungal broth and mycelia are separated for extraction. A multi-step extraction process is employed to isolate the crude this compound.

Protocol Summary:

-

Filtration: The culture broth is separated from the fungal mycelia via filtration.

-

Liquid-Liquid Extraction: The filtered broth is partitioned three times with ethyl acetate to extract the active metabolites. The combined ethyl acetate fractions are then concentrated under vacuum.[1]

-

Mycelial Extraction: The fungal mycelia are extracted separately with methanol to ensure the recovery of any intracellularly trapped this compound.[1]

Table 1: Comparison of Extraction Solvents

| Solvent System | Target Component | Typical Yield (Qualitative) | Notes |

| Ethyl Acetate | Extracellular this compound and other nonpolar to moderately polar metabolites | High | Effective for extracting this compound from the culture broth. |

| Methanol | Intracellular this compound and a broad range of metabolites | Moderate to High | Used to extract metabolites from the fungal mycelia. |

| Dichloromethane | Mycelial this compound | Effective | An alternative solvent for extracting mycelial mass. |

Purification of this compound

The crude extract undergoes a series of chromatographic steps to isolate pure this compound.

Purification Protocol:

-

Sephadex LH-20 Column Chromatography: The concentrated ethyl acetate extract is first subjected to size-exclusion chromatography on a Sephadex LH-20 column. A mobile phase of chloroform:methanol (1:1) is used for elution.[1]

-

Silica Gel Column Chromatography: Fractions containing this compound, identified by Thin Layer Chromatography (TLC), are further purified using silica gel column chromatography. A gradient elution with n-hexane:ethyl acetate is employed to separate this compound from other compounds.[1]

Table 2: Summary of Purification Steps and Yields

| Purification Step | Stationary Phase | Mobile Phase | Target Fractions | Yield Data | Purity |

| Initial Extraction | N/A | Ethyl Acetate | Combined organic layers | 1.4 g dry extract from culture broth | Low |

| Size Exclusion Chromatography | Sephadex LH-20 | Chloroform:Methanol (1:1) | Fractions containing this compound (determined by TLC) | 433 mg (from a representative fraction) | Moderate |

| Silica Gel Chromatography | Silica Gel | n-hexane:Ethyl Acetate (gradient) | Fractions containing pure this compound | 120 mg of pale-yellow crystal meleagrin | High |

| Optimized Fermentation Yield | N/A | N/A | N/A | Up to 335 mg/L | High |

Analytical Methods

The purity and identity of the isolated this compound can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reliable method for the quantitative analysis of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and an acidic aqueous buffer is typically used.[2][3]

-

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to confirm the molecular weight of meleagrin.

-

Nuclear Magnetic Resonance (NMR): Provides structural elucidation of the purified compound.

Experimental Workflow and Biosynthetic Pathway

To visually represent the processes involved, the following diagrams have been generated.

Conclusion

These application notes provide a standardized and detailed protocol for the successful extraction and purification of this compound from Penicillium chrysogenum. The presented data and workflows offer a valuable resource for researchers aiming to investigate the therapeutic potential of this fascinating natural product.

Contact: [Insert Contact Information for Inquiries]

References

- 1. scribd.com [scribd.com]

- 2. [PDF] HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi. | Semantic Scholar [semanticscholar.org]

- 3. HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Meleagrine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Introduction

Meleagrine is a diketopiperazine mycotoxin produced by several species of Penicillium, notably Penicillium meleagrinum and Penicillium chrysogenum. Its presence in agricultural commodities and fungal cultures is of increasing concern due to its potential toxicity. Accurate and sensitive quantification of this compound is crucial for researchers in mycology, natural product chemistry, and food safety. This application note describes a robust and validated HPLC-MS/MS method for the determination of this compound, suitable for analysis in fungal culture extracts. The method is based on the principles outlined by Spadaro et al. (2020) for the analysis of toxic metabolites from Penicillium species.[1][2][3]

Data Presentation

The HPLC-MS/MS method was validated to ensure its suitability for the quantitative analysis of this compound. The performance characteristics of the method are summarized in the table below.

| Validation Parameter | Result |

| Analyte | This compound |

| Molecular Formula | C₂₃H₂₃N₅O₄ |

| Precursor Ion (m/z) | 434.2 [M+H]⁺ |

| Product Ions (m/z) | 403.1, 334.2 |

| Retention Time (RT) | Approx. 6.5 min |

| Linearity (R²) | >0.9999[1][2][3] |

| Limit of Detection (LOD) | Method Dependent |

| Limit of Quantification (LOQ) | Method Dependent |

| Accuracy (Recovery) | Determined & Validated[1][2][3] |

| Precision (%RSD) | Determined & Validated[1][2][3] |

Experimental Protocols

Equipment and Materials

-

HPLC System: Agilent 1290 Infinity UHPLC system or equivalent

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source

-

HPLC Column: Gemini 3 µm NX-C18, 150 x 3.0 mm, 110 Å (Phenomenex)

-

Software: MassHunter or equivalent for data acquisition and analysis

-

Analytical Balance

-

Vortex Mixer

-

Centrifuge

-

Syringe Filters: 0.22 µm PTFE

-

Glassware: Volumetric flasks, vials, etc.